molecular formula C12H15ClF2N2O2 B2996832 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride CAS No. 1797549-43-9

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

Numéro de catalogue B2996832
Numéro CAS: 1797549-43-9
Poids moléculaire: 292.71
Clé InChI: VZEYTWRDUAHIKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, attached to a benzoic acid group that has two fluorine atoms at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepan ring and the aromatic benzoic acid group. The presence of the two fluorine atoms would likely have a significant effect on the electronic structure of the molecule due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the diazepane ring and the benzoic acid group in this compound would likely make it a solid at room temperature. The presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility in different solvents .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

  • Birchall et al. (1971) explored the synthesis of polyfluoroarenes, including derivatives related to 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride, detailing the preparation of diazo-oxides and related compounds. This research contributes to understanding the synthesis pathways and structural properties of such compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

Novel Polycyclic Systems

  • Ukhin et al. (2011) reported on the creation of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments. Their work involved dehydration of related benzoic acids, forming new fused pentacyclic systems, which provides insight into the potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in forming complex molecular structures (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).

Chemical Rearrangements

  • Eisch et al. (2015) investigated the rearrangement of the 6,11-Diphenyldibenzo[b,f][1,4]diazocine skeleton, providing insights into the chemical behavior of similar structures. This research could be relevant to understanding how 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride might undergo chemical transformations under various conditions (Eisch, Liu, Zhu, & Rheingold, 2015).

Hydrolysis and Photodegradation Studies

  • Cabrera et al. (2005) conducted kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam, providing valuable insights into the stability and degradation pathways of benzodiazepines. These findings could be extrapolated to understand similar behaviors in 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride (Cabrera, Waisbaum, & Nudelman, 2005).

Synthesis and Spectral Analysis of Derivatives

  • Gomaa (2011) worked on the synthesis and spectral analysis of various benzoquinone derivatives, including those related to 1,4-diazepines. This research aids in understanding the chemical properties and potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in creating novel compounds (Gomaa, 2011).

Orientations Futures

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Propriétés

IUPAC Name

4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYTWRDUAHIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.